Enhanced Hydrogen Bond Donor/Acceptor Capacity Relative to Des-Amino Analogs
The target compound possesses three hydrogen bond donors and four hydrogen bond acceptors, a profile that is distinct from its des-amino analog, 1-(6-chloropyrimidin-4-yl)piperidin-3-ol, which has only one hydrogen bond donor and three acceptors . This difference of two additional H-bond donors (the 2-amino group) enables the target compound to engage in a more extensive network of polar interactions with biological targets, a crucial feature for achieving potency and selectivity in kinase inhibition .
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | H-Bond Donors: 3; H-Bond Acceptors: 4 |
| Comparator Or Baseline | 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol (CAS 939986-73-9): H-Bond Donors: 1; H-Bond Acceptors: 3 |
| Quantified Difference | Target compound has 2 additional H-bond donors and 1 additional H-bond acceptor |
| Conditions | Calculated molecular properties based on chemical structure |
Why This Matters
The presence of the 2-amino group significantly expands the compound's capacity for target engagement via hydrogen bonding, which is a critical determinant of binding affinity and selectivity in drug discovery.
